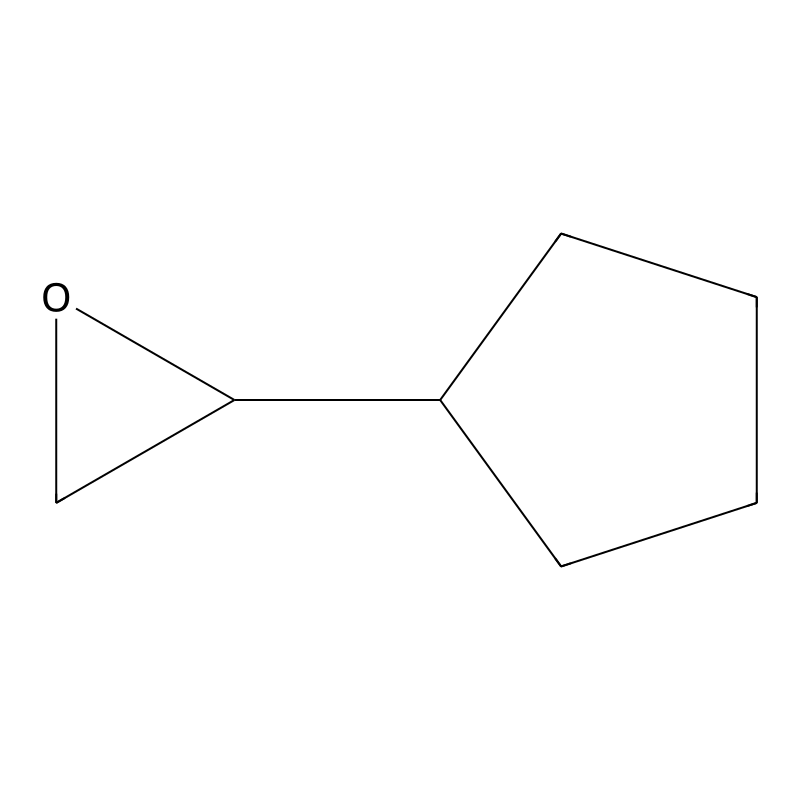

2-Cyclopentyloxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to its reactive three-membered ring structure, 2-cyclopentyloxirane can act as a valuable intermediate in organic synthesis. Researchers have explored its use in the preparation of various complex molecules, including:

- Polycyclic ethers: 2-Cyclopentyloxirane can be a building block for synthesizing larger cyclic ethers with unique properties. For instance, a study published in the Journal of Organic Chemistry describes its utilization in the synthesis of bridged polyethers with potential antibiotic activity [].

- Alcohols and diols: Cleaving the epoxide ring of 2-cyclopentyloxirane under controlled conditions can lead to the formation of various alcohols and diols. A scientific article in Tetrahedron Letters details a method for regio- and stereoselective ring-opening of 2-cyclopentyloxirane to obtain specific diol products [].

Material Science

The unique ring structure and reactivity of 2-cyclopentyloxirane have led to investigations into its potential applications in material science. Some areas of exploration include:

- Polymer synthesis: 2-Cyclopentyloxirane can be incorporated into polymer chains, potentially influencing properties like flexibility and stability. A research paper published in the European Polymer Journal discusses the copolymerization of 2-cyclopentyloxirane with other monomers to create novel polymeric materials [].

- Fire retardants: Studies suggest that molecules containing oxirane rings can exhibit flame-retardant properties. Researchers are exploring the potential of 2-cyclopentyloxirane as a component in fire-resistant materials [].

2-Cyclopentyloxirane features an epoxide functional group, which makes it highly reactive. The presence of the cyclopentyl substituent can influence its chemical behavior, particularly in terms of ring-opening reactions. The compound can be represented structurally as follows:

- Structural Formula:

- SMILES:

C1CCC(C1)C2CO2 - InChI:

InChI=1S/C7H12O/c1-2-4-6(3-1)5-7-8-5/h1-7H2

- SMILES:

- Nucleophilic Attack: Nucleophiles such as alcohols, amines, and Grignard reagents can attack the epoxide, leading to the formation of alcohols or other functionalized products .

- Ring-opening Reactions: Under acidic or basic conditions, the epoxide ring can open to yield diols or other derivatives depending on the nucleophile used .

For example, when reacted with ethyllithium, 2-cyclopentyloxirane can yield products through nucleophilic substitution mechanisms .

Research on the biological activity of 2-cyclopentyloxirane is limited, but compounds with similar structures often exhibit interesting pharmacological properties. Epoxides are known to interact with various biological targets due to their electrophilic nature, potentially leading to cytotoxic effects or serving as intermediates in drug metabolism. Further studies would be necessary to elucidate specific biological activities related to 2-cyclopentyloxirane.

Several methods exist for synthesizing 2-cyclopentyloxirane:

- Epoxidation of Cyclopentene: One common approach involves the epoxidation of cyclopentene using peracids (e.g., m-chloroperbenzoic acid) under controlled conditions.

- Cyclization Reactions: Another method includes cyclization reactions of appropriate precursors that contain both alkene and alcohol functionalities.

These methods allow for the efficient production of 2-cyclopentyloxirane with varying degrees of selectivity and yield.

2-Cyclopentyloxirane has potential applications in:

- Organic Synthesis: As a versatile building block in organic chemistry, it can be used to synthesize more complex molecules.

- Pharmaceutical Development: Its reactivity may allow for the development of novel therapeutic agents through modifications and functionalization.

Several compounds share structural similarities with 2-cyclopentyloxirane. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,2-Epoxycyclohexane | Cyclic Ether | Larger ring size; different reactivity profile |

| Propylene Oxide | Cyclic Ether | Smaller ring; widely used in industrial applications |

| 2-Methyl-1,3-oxazolidine | Heterocyclic Compound | Contains nitrogen; different biological activities |

While all these compounds contain epoxide groups, 2-cyclopentyloxirane's unique cyclopentyl substituent influences its chemical reactivity and potential applications in ways that differ from its analogs.

The epoxidation of cyclopentene derivatives represents a fundamental approach to synthesizing 2-cyclopentyloxirane and related compounds. This methodology leverages the inherent reactivity of cyclic alkenes toward oxygen-transfer reagents, forming the characteristic three-membered oxirane ring while preserving the cyclopentyl substituent [1] [2].

The most widely employed direct epoxidation method utilizes peracetic acid as the oxidizing agent, following the classical Prilezhaev reaction mechanism [3] [4]. Under these conditions, cyclopentene undergoes stereospecific oxygen transfer, maintaining the geometric configuration of the starting alkene. The reaction proceeds through a concerted butterfly-like transition state, where the peracid approaches the alkene in a planar configuration [5] [6]. Typical reaction conditions involve temperatures ranging from -10°C to 60°C in inert solvents such as dichloromethane or chloroform, yielding conversions of 60-80% with selectivities of 70-85% [1] [2].

A particularly effective alternative employs meta-chloroperoxybenzoic acid (mCPBA) as the epoxidizing agent [5] [6]. This reagent offers superior stability and solubility characteristics compared to peracetic acid, enabling more controlled reaction conditions. The mCPBA-mediated epoxidation of cyclopentene derivatives typically achieves conversions of 85-95% with selectivities of 90-98% when conducted at 0-25°C [5]. The mechanism involves nucleophilic attack of the alkene π-electrons on the electron-deficient oxygen of the peroxy acid, simultaneously breaking the weak oxygen-oxygen bond and forming two new carbon-oxygen bonds on the same face of the double bond [6] [7].

Recent developments have introduced environmentally benign epoxidation systems utilizing hydrogen peroxide in combination with manganese-based catalysts [1] [2]. The hydrogen peroxide/sodium bicarbonate/manganese sulfate system represents a cost-effective and environmentally friendly alternative for cyclopentene epoxidation. Under optimized conditions using N,N-dimethylformamide as solvent at 3-5°C, this system achieves complete conversion of cyclopentene with moderate selectivity toward the desired epoxide [1] [2]. However, competing reactions including epoxide hydrolysis and over-oxidation can reduce the overall yield of the target product.

The use of titanium-containing zeolites has emerged as an industrially relevant approach for cyclopentene epoxidation [8]. Ti-MWW zeolite, when modified through piperidine treatment, demonstrates exceptional selectivity (99.9%) for cyclopentene oxide formation, albeit with initially limited conversion due to diffusion constraints [8]. The piperidine modification converts the three-dimensional MWW structure to a two-dimensional lamellar arrangement, significantly alleviating mass transfer limitations and enhancing overall catalytic performance.

Catalytic Asymmetric Synthesis Approaches

Asymmetric epoxidation methodologies provide access to enantiomerically enriched 2-cyclopentyloxirane derivatives, which serve as valuable chiral building blocks for pharmaceutical and fine chemical synthesis [9] [10] [11]. The development of catalytic asymmetric epoxidation has revolutionized the preparation of optically active epoxides, enabling the controlled formation of stereogenic centers adjacent to the oxirane ring.

The Jacobsen epoxidation, employing chiral manganese salen complexes, represents one of the most significant advances in asymmetric epoxidation methodology [10] [11]. The catalyst consists of a tetradentate salen ligand coordinated to a manganese(III) center, with chirality derived from the diamine backbone, typically (1R,2R)- or (1S,2S)-cyclohexanediamine [10]. The bulky tert-butyl substituents on the aromatic rings amplify the asymmetric environment around the metal center, leading to highly enantioselective oxygen transfer. For cyclopentene-type substrates, the Jacobsen catalyst typically achieves enantioselectivities exceeding 90% when employing chlorine bleach or iodosylbenzene as the oxygen source at temperatures between -20°C and 0°C [11] [12].

The mechanistic pathway of Jacobsen epoxidation involves formation of a high-valent manganese-oxo species, which transfers oxygen to the alkene substrate through either a concerted or stepwise mechanism [12]. The stereochemical outcome is rationalized through a "side-on" or "end-on" approach model, where the alkene coordinates to the metal-oxo unit in a specific orientation dictated by the chiral ligand environment [11]. Cyclic alkenes such as cyclopentene derivatives generally exhibit excellent enantioselectivity due to their conformational rigidity and predictable approach geometry.

The Sharpless epoxidation methodology, while primarily designed for allylic alcohols, can be adapted for cyclopentene derivatives bearing appropriate directing groups [13] [14]. This titanium-catalyzed system employs titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide to achieve highly enantioselective epoxidation [13]. The catalyst exists as a dimeric species [Ti(DET)(OiPr)2]2, which provides enhanced reactivity compared to monomeric titanium complexes [13]. For substrates containing allylic alcohol functionality on the cyclopentene ring, enantioselectivities typically range from 90-99% under optimized conditions.

Organocatalytic approaches to asymmetric epoxidation have gained prominence due to their operational simplicity and absence of transition metals [15] [16]. Chiral phosphoric acid catalysts have demonstrated remarkable efficiency in the asymmetric epoxidation of alkenyl azaheteroaromatic compounds, achieving enantioselectivities of 85-95% [15]. These catalysts operate through a dual activation mechanism, simultaneously activating both the alkene substrate and hydrogen peroxide through electrostatic and hydrogen-bonding interactions [15].

The aspartate-catalyzed asymmetric epoxidation represents a novel peptide-based approach to enantioselective oxygen transfer [17]. This methodology employs short peptide sequences containing aspartic acid residues, which form transient peracids in the presence of carbodiimide activating agents and hydrogen peroxide [17]. The peptide scaffold provides a well-defined chiral environment that directs the stereochemical outcome of the epoxidation reaction. For carbamate-substituted alkenes, this system achieves enantioselectivities ranging from 76-92% depending on the specific peptide sequence and reaction conditions [17].

Heteropoly Acid-Mediated Epoxidation Systems

Heteropoly acids (HPA) represent a versatile class of solid acid catalysts that have found extensive application in epoxidation reactions due to their unique structural properties and tunable acidity [18] [19] [20]. These polyoxometalate compounds combine the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous systems (easy separation and catalyst recovery). In the context of 2-cyclopentyloxirane synthesis, heteropoly acid-mediated systems offer environmentally benign alternatives to traditional epoxidation methodologies.

Dodecatungstophosphoric acid (H3PW12O40) has emerged as the most effective heteropoly acid for alkene epoxidation when combined with hydrogen peroxide [18] [19] [21]. The catalyst exhibits superior performance compared to other polyoxometalates, including dodecamolybdophosphoric acid (H3PMo12O40), due to its higher thermal stability and optimal redox properties [21]. Under biphasic reaction conditions using chloroform as the organic solvent, the H3PW12O40/H2O2 system achieves conversions of 85% for various olefinic substrates with corresponding selectivities toward epoxide formation [21].

The incorporation of phase-transfer catalysts significantly enhances the efficiency of heteropoly acid-mediated epoxidation systems [18] [19]. Cetylpyridinium chloride (CPC) serves as an effective phase-transfer agent, facilitating the interaction between the aqueous hydrogen peroxide phase and the organic substrate phase [18]. The optimal molar ratio of heteropoly acid to phase-transfer catalyst corresponds to the anionic charge of the polyoxometalate, ensuring complete ion pairing and maximum catalytic activity [18] [19].

The Ishii-Venturello mechanism provides the fundamental framework for understanding heteropoly acid-catalyzed epoxidation reactions [19]. The active oxidizing species is proposed to be a peroxo-polyoxometalate anion formed through the interaction of hydrogen peroxide with the heteropoly acid in the presence of the phase-transfer catalyst [19]. This peroxo species then transfers oxygen to the alkene substrate, regenerating the original heteropoly acid catalyst. The reaction proceeds through a two-electron transfer process, maintaining the integrity of the polyoxometalate framework throughout the catalytic cycle.

Modified heteropoly acids have been developed to enhance catalytic performance and substrate compatibility [20] [22]. The cetylpyridinium-modified dodecatungstophosphoric acid (CWP) represents an integrated catalyst system where the phase-transfer agent is covalently bound to the polyoxometalate structure [20]. This modification eliminates the need for separate phase-transfer catalysts and provides improved stability under reaction conditions. For α,β-unsaturated carboxylic acids, the CWP/H2O2 system achieves conversions of 90-95% with selectivities of 92-98% toward the corresponding epoxy acids [22].

The heteropoly acid-catalyzed epoxidation of vegetable oils and other long-chain alkenes has demonstrated the industrial relevance of these systems [20]. Soybean oil and corn oil can be efficiently epoxidized using heteropoly acid catalysts in combination with hydrogen peroxide and formic acid as a co-oxidant [20]. The resulting epoxidized oils exhibit epoxy values of 6.4-6.6% with iodine values below 6 g(I2)/100g, indicating high degrees of conversion and selectivity [20].

Bromination-Epoxidation Sequential Strategies

Sequential bromination-epoxidation methodologies provide versatile synthetic routes to 2-cyclopentyloxirane derivatives through the intermediate formation of bromo-substituted cyclopentenes [23] [24]. These approaches exploit the reactivity of halogenated alkenes toward nucleophilic and electrophilic reagents, enabling both regioselective and stereoselective transformations. The sequential nature of these processes allows for fine-tuning of reaction conditions and intermediate isolation when required.

The Wohl-Ziegler bromination reaction serves as the foundation for many bromination-epoxidation sequences [24]. This photochemical process employs N-bromosuccinimide (NBS) as the brominating agent in the presence of radical initiators or light irradiation [24]. For cyclopentene substrates, the reaction proceeds through a radical chain mechanism involving hydrogen atom abstraction from the allylic position, followed by bromine atom transfer to generate the corresponding bromo-cyclopentene derivatives [24]. The use of trifluoroacetic acid as a co-solvent significantly accelerates the reaction rate, enabling completion within 15-60 minutes under optimized conditions [24].

Continuous flow photochemical bromination has emerged as a particularly effective approach for large-scale synthesis [24]. The use of LED irradiation in microreactor systems provides precise control over reaction parameters while minimizing safety hazards associated with batch processing of potentially explosive mixtures [24]. The continuous flow setup enables real-time monitoring of conversion and selectivity through online analytical techniques, facilitating rapid optimization of reaction conditions [24].

Following bromination, the resulting bromo-cyclopentene intermediates can undergo epoxidation through various mechanistic pathways [23]. Direct epoxidation using conventional peracids (mCPBA, peracetic acid) proceeds through the standard Prilezhaev mechanism, with the bromine substituent serving as an electron-withdrawing group that modulates the reactivity of the double bond [23]. The presence of the bromine atom typically reduces the nucleophilicity of the alkene, requiring more forcing conditions or more reactive epoxidizing agents to achieve acceptable conversion rates.

Alternative approaches involve nucleophilic substitution of the bromide followed by in situ epoxidation [23]. Treatment of bromo-cyclopentene derivatives with hydrogen peroxide in the presence of base can lead to formation of the corresponding epoxide through an intermediate halohydrin. This pathway is particularly useful when the direct epoxidation approach suffers from competing elimination reactions or poor regioselectivity [23].

The sequential dibromination-dearomatization methodology developed for 2-methoxyphenols demonstrates the versatility of bromination-epoxidation sequences [23]. While specifically designed for aromatic substrates, the underlying principles can be adapted to cycloaliphatic systems. The use of N-bromosuccinimide as both a brominating agent and an oxidant enables the one-pot formation of complex polyfunctionalized products through carefully orchestrated reaction sequences [23].

Industrial-Scale Production Optimization

The industrial-scale production of 2-cyclopentyloxirane requires careful optimization of multiple parameters to ensure economic viability, safety, and environmental compliance [25] [26] [27] [28]. Modern approaches emphasize process intensification through continuous flow technologies, which offer superior heat and mass transfer characteristics compared to traditional batch processes. These advantages are particularly crucial for epoxidation reactions, which are typically highly exothermic and involve potentially hazardous oxidizing agents.

Continuous flow epoxidation systems have demonstrated significant advantages for industrial implementation [25] [26]. The use of microreactor technology enables precise temperature control and rapid mixing of reactants, minimizing the formation of undesired byproducts and improving overall selectivity [25]. For alkene epoxidation using peracetic acid generated in situ, continuous flow processes achieve conversions exceeding 95% with catalyst loadings as low as 0.05 mol% manganese [25]. The reduced reactor volume inherent to flow systems significantly decreases the inventory of hazardous materials, thereby enhancing process safety [25].

Temperature management represents a critical aspect of industrial epoxidation processes due to the highly exothermic nature of oxygen transfer reactions [25] [27]. The enthalpy of reaction for alkene epoxidation typically ranges from -40 to -50 kcal/mol, creating significant thermal management challenges in large-scale operations [25]. Continuous flow reactors provide superior heat transfer coefficients compared to batch systems, enabling rapid heat removal and preventing thermal runaway scenarios [25]. Advanced control strategies, including nonlinear model predictive control (NMPC), have been implemented to maintain optimal temperature profiles throughout the reaction [27].

The integration of dynamic optimization techniques has proven highly effective for maximizing productivity while maintaining safety constraints [27]. Offline dynamic optimization (ODO) combined with real-time control systems can reduce batch times by more than 75% compared to conventional operating procedures [27]. The implementation of dynamic real-time optimization (DRTO) enables continuous adjustment of operating parameters based on real-time process measurements, further enhancing process efficiency [27].

Catalyst system optimization plays a crucial role in industrial-scale epoxidation processes [25] [26]. The development of homogeneous manganese catalysts with 2-picolinic acid ligands has enabled catalyst loadings as low as 0.05 mol% while maintaining high activity and selectivity [25]. The in situ generation of peracetic acid from acetic acid and hydrogen peroxide eliminates the need for handling and storage of the potentially explosive peracid, significantly improving process safety [25].

Solvent selection and minimization represent important considerations for industrial epoxidation processes [26] [28]. The use of green solvents and solvent-free conditions has gained prominence due to environmental regulations and economic considerations [26]. Supercritical carbon dioxide has emerged as an attractive alternative for certain epoxidation reactions, providing excellent mass transfer properties while eliminating the need for organic solvents [28].

The scale-up of epoxidation processes requires careful consideration of reactor design and operational parameters [25] [29]. Numbering-up strategies, involving the parallel operation of multiple small-scale reactors, offer advantages over traditional scale-up approaches by maintaining the beneficial characteristics of small-diameter reactors while achieving the required production capacity [25]. Alternative approaches involve increasing reactor size while incorporating static mixing elements to ensure adequate mixing and heat transfer [25].

Process analytical technology (PAT) implementation enables real-time monitoring and control of critical quality attributes throughout the production process [27]. Raman spectroscopy and other online analytical techniques provide immediate feedback on conversion, selectivity, and product quality, facilitating rapid response to process deviations [27]. The integration of advanced process control with PAT systems enables the implementation of quality-by-design principles, ensuring consistent product quality while maximizing process efficiency [27].

Environmental considerations have become increasingly important in industrial epoxidation process design [28] [29]. The development of catalytic systems based on renewable feedstocks and the implementation of waste minimization strategies are essential for sustainable production [28]. Life cycle assessment methodologies are employed to evaluate the environmental impact of different process alternatives, guiding the selection of optimal production routes [28].